Benzoic acid;octane-1,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;octane-1,8-diol is a compound that combines the properties of benzoic acid and octane-1,8-diol Benzoic acid is a simple aromatic carboxylic acid, while octane-1,8-diol is a diol with the molecular formula HO(CH₂)₈OH
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzoic Acid: Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid.
Octane-1,8-diol: Octane-1,8-diol is typically produced by the hydrogenation of esters of suberic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid can undergo oxidation to form benzene and carbon dioxide.
Reduction: Benzoic acid can be reduced to benzyl alcohol using lithium aluminum hydride.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid for benzoic acid.
Reduction: Lithium aluminum hydride for benzoic acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Benzene and carbon dioxide from benzoic acid.
Reduction: Benzyl alcohol from benzoic acid.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, and halogenated benzoic acids.
Scientific Research Applications
Benzoic acid;octane-1,8-diol has various applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers such as polyesters and polyurethanes.
Biology: Octane-1,8-diol is used in cosmetics as an emollient and humectant.
Medicine: Benzoic acid is used as a preservative in pharmaceutical formulations.
Industry: Octane-1,8-diol is used in the manufacture of perfumes, inks, and UV coatings.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
1,9-Nonanediol: Similar to octane-1,8-diol but with a longer carbon chain.
1,7-Heptanediol: Similar to octane-1,8-diol but with a shorter carbon chain.
1,2-Octanediol: Similar to octane-1,8-diol but with hydroxyl groups on adjacent carbons.
Uniqueness
Benzoic acid;octane-1,8-diol is unique due to the combination of properties from both benzoic acid and octane-1,8-diol. This combination allows for diverse applications in various fields, making it a versatile compound.
Properties
CAS No. |
114078-80-7 |
---|---|
Molecular Formula |
C22H30O6 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
benzoic acid;octane-1,8-diol |
InChI |
InChI=1S/C8H18O2.2C7H6O2/c9-7-5-3-1-2-4-6-8-10;2*8-7(9)6-4-2-1-3-5-6/h9-10H,1-8H2;2*1-5H,(H,8,9) |
InChI Key |
KMHAJDXLMMAZGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(CCCCO)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.